Cas no 1501635-52-4 (2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol)
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-?(4-bromo-?1,?3-?thiazol-?2-?yl)?ethan-?1-?ol
- 2-Thiazoleethanol, 4-bromo-
- 2-(4-Bromo-2-thiazolyl)ethanol
- 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
- SY348145
- SCHEMBL18758454
- EN300-1636705
- MFCD28131398
- 1501635-52-4
-
- Inchi: 1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2
- InChI Key: VHXXZOBYLIVGDL-UHFFFAOYSA-N
- SMILES: S1C=C(Br)N=C1CCO
Computed Properties
- Exact Mass: 206.93535g/mol
- Monoisotopic Mass: 206.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 93
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.4Ų
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636705-0.05g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 0.05g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-0.1g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 0.1g |
$1019.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-0.25g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 0.25g |
$1065.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-0.5g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 0.5g |
$1111.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-1.0g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 1g |
$1157.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-2.5g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 2.5g |
$2268.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-5.0g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 5g |
$3355.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-10.0g |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 10g |
$4974.0 | 2023-06-04 | ||
| Enamine | EN300-1636705-50mg |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1636705-100mg |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol |
1501635-52-4 | 100mg |
$741.0 | 2023-09-22 |
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol
Professional Introduction to 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol (CAS No. 1501635-52-4)
2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 1501635-52-4, has garnered considerable attention due to its potential in drug development and biochemical research. The presence of a thiazole ring and a bromo substituent makes it a valuable scaffold for designing novel therapeutic agents.
The molecular structure of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol consists of an ethanol moiety linked to a thiazole ring, which is further substituted with a bromine atom at the 4-position. This arrangement not only contributes to the compound's reactivity but also enhances its binding affinity to biological targets. The thiazole core is particularly important in medicinal chemistry, as it is a common motif in many bioactive molecules, including antifungal, antibacterial, and anti-inflammatory agents.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. The brominated thiazole compounds have been extensively studied for their potential as intermediates in the synthesis of more complex molecules. For instance, studies have shown that derivatives of this class exhibit promising effects in modulating enzyme activity and inhibiting the growth of pathogenic microorganisms.
One of the most compelling aspects of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol is its role in the development of targeted therapies. The compound's ability to interact with specific biological pathways makes it a valuable tool for researchers investigating diseases such as cancer and neurodegenerative disorders. Recent advancements in computational chemistry have enabled the design of more efficient synthetic routes to this compound, facilitating its incorporation into diverse pharmacological frameworks.
The ethanol group in the molecule provides a hydroxyl moiety that can participate in hydrogen bonding interactions, enhancing the compound's solubility and bioavailability. This feature is particularly advantageous when formulating drug candidates for oral or injectable administration. Additionally, the bromine atom serves as a handle for further functionalization, allowing chemists to tailor the properties of the molecule to specific therapeutic needs.
Current research efforts are focused on exploring the pharmacological profile of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol and its derivatives. Preclinical studies have demonstrated that certain analogs of this compound exhibit significant anti-inflammatory and analgesic properties. These findings are particularly intriguing given the growing demand for alternative treatments that offer reduced side effects compared to traditional therapeutics.
The synthesis of 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In conclusion, 2-(4-bromo-1,3-thiazol-2-yl)ethan-1-ol (CAS No. 1501635-52-4) represents a promising candidate for further exploration in drug discovery and biochemical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow even further.
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